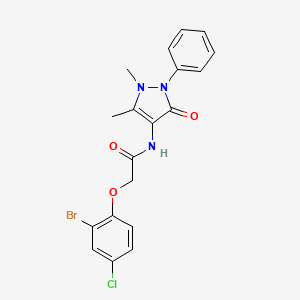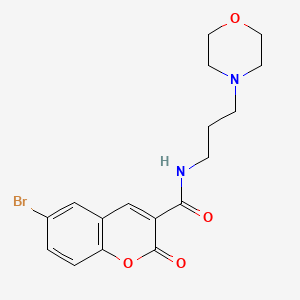![molecular formula C17H24ClF2N3O4 B15006093 N-{4-[chloro(difluoro)methoxy]phenyl}-2-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}acetamide](/img/structure/B15006093.png)
N-{4-[chloro(difluoro)methoxy]phenyl}-2-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-{4-[2-(2-HYDROXYETHOXY)ETHYL]PIPERAZIN-1-YL}ACETAMIDE is a complex organic compound characterized by its unique chemical structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-{4-[2-(2-HYDROXYETHOXY)ETHYL]PIPERAZIN-1-YL}ACETAMIDE involves multiple steps. The process typically starts with the preparation of the core phenyl ring, followed by the introduction of the chlorodifluoromethoxy group. Subsequent steps involve the attachment of the piperazine ring and the hydroxyethoxyethyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. The process involves continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Quality control measures are implemented to ensure the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-{4-[2-(2-HYDROXYETHOXY)ETHYL]PIPERAZIN-1-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, nucleophiles, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product, but they generally involve controlled temperature, pressure, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may yield different substituted compounds .
Wissenschaftliche Forschungsanwendungen
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-{4-[2-(2-HYDROXYETHOXY)ETHYL]PIPERAZIN-1-YL}ACETAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-{4-[2-(2-HYDROXYETHOXY)ETHYL]PIPERAZIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phenyl derivatives and piperazine-containing molecules. Examples include:
- N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-5-YL)PYRIDINE-3-CARBOXAMIDE
- N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-5-YL)PYRIDINE-3-CARBOXAMIDE
Uniqueness
The uniqueness of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-{4-[2-(2-HYDROXYETHOXY)ETHYL]PIPERAZIN-1-YL}ACETAMIDE lies in its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various applications and differentiate it from other similar compounds .
Eigenschaften
Molekularformel |
C17H24ClF2N3O4 |
|---|---|
Molekulargewicht |
407.8 g/mol |
IUPAC-Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C17H24ClF2N3O4/c18-17(19,20)27-15-3-1-14(2-4-15)21-16(25)13-23-7-5-22(6-8-23)9-11-26-12-10-24/h1-4,24H,5-13H2,(H,21,25) |
InChI-Schlüssel |
LIMXMCDYKYZINS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCOCCO)CC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-EN-1-YL)[3-(hydroxymethyl)-4-methoxyphenyl]methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B15006018.png)
![(2E)-N-[2-(4-fluorophenoxy)ethyl]-3-(4-nitrophenyl)prop-2-enamide](/img/structure/B15006033.png)


![N'-{hydroxy[bis(4-methylphenyl)]acetyl}-N-phenyl-2-(piperidin-1-yl)pyridine-3-carbohydrazide](/img/structure/B15006047.png)
![N,4-bis(4-methoxyphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B15006049.png)
![5-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B15006055.png)

![4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15006065.png)


![7-(Benzyloxy)-2,4-dimethyl-2,3-dihydro-9ah-furo[2,3-b]chromen-9a-yl acetate](/img/structure/B15006086.png)


